N,N-Dimethylformamide di-tert-butyl acetal
Overview
Description
N,N-Dimethylformamide Di-tert-butyl Acetal is used as a reagent in the synthesis of fused bicyclic ethers which act as herbicides on broad-leaved weeds. It is also used as a reagent in the preparation and biological evaluation of cystobactamide 507 which is bacterial topoisomerase inhibitor.
Scientific Research Applications
Versatile Building Blocks in Synthesis
N,N-Dimethylformamide di-tert-butyl acetal (DMF-DMA) serves as a versatile building block in organic synthesis. It's particularly effective in natural product synthesis due to its ability to undergo condensation reactions with CH-acidic methyl and methylene moieties. This leads to the preparation of various products like aldehydes, ketones, and heterocyclic rings, crucial in alkaloid synthesis (Bracher, 2020).
Alkylation in Heterocyclic Compound Formation
DMF-DMA is instrumental in the formation of quinazolin-4-ones from anthranilamides and orthoamides. It acts as a source of electrophilic one-carbon units, enabling N3-alkylation and the formation of various substituted quinazolin-4-ones (Nathubhai et al., 2011).
Protection and Alkylation of Nucleosides
In the protection and subsequent N-alkylation of nucleosides like 8-oxoadenosine and guanosine, DMF-DMA has shown significant efficacy. It provides a means to stabilize exocyclic amines and facilitate further chemical modifications (Ayele, Chang, & Resendiz, 2015).
Derivatization in Analytical Chemistry
DMF-DMA is used in derivatization reactions for the analysis of various compounds like perfluorocarboxylic acids (PFCA) in solid samples. This application is crucial in environmental and analytical chemistry (Stróżyńska & Schuhen, 2020).
Role in Heterocyclic Synthesis
It plays a pivotal role in the preparation of heterocyclic compounds through formylation of active methylene groups. These compounds are vital intermediates in the formation and modification of heterocycles, key in various biological applications (Abu-Shanab, Sherif, & Mousa, 2009).
Ethers Cleavage
DMF-DMA, in combination with aluminum triiodide, enables selective cleavage of acid-labile aryl alkyl ethers. This is particularly significant in organic synthesis where selective cleavage without affecting other functional groups is required (Sang et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N,N-Dimethylformamide di-tert-butyl acetal are carboxylic acid moieties . It is used as a reagent in the protection of these moieties during chemical reactions .
Mode of Action
This compound acts as a derivatizing agent . It interacts with its targets by forming protective groups around them, preventing them from reacting with other substances in the reaction mixture . This allows for selective reactions to occur on other parts of the molecule.
Biochemical Pathways
this compound is involved in the synthesis of various compounds. For instance, it has been used in the preparation of indolizines via intermolecular cyclization of picolinium salts .
Result of Action
The result of this compound’s action is the successful synthesis of the desired products with high selectivity . By protecting certain groups on a molecule, it allows chemists to manipulate other parts of the molecule without interference .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture , and thus, reactions involving this compound are typically carried out under an inert atmosphere (such as nitrogen or argon) at controlled temperatures . Its boiling point is 56-57 °C at 8 mm Hg , and it is miscible with toluene and benzene .
Biochemical Analysis
Biochemical Properties
N,N-Dimethylformamide di-tert-butyl acetal is used as a reagent in the synthesis of various organic compounds . It has been used in the synthesis of (S)-2-(1-tert-butoxycarbonyl-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester, 3-O-tert-butylmorphine, and tert-butylesters of pyrrole and indolecarboxylic acids .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role as a reagent in the synthesis of other compounds . It may participate in reactions that lead to the formation of new bonds, contributing to the structural diversity of synthesized compounds.
Temporal Effects in Laboratory Settings
It is known to be relatively stable under normal conditions, but can decompose under the influence of heat, light, and oxygen .
Properties
IUPAC Name |
N,N-dimethyl-1,1-bis[(2-methylpropan-2-yl)oxy]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2/c1-10(2,3)13-9(12(7)8)14-11(4,5)6/h9H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNQIOANXZVWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(N(C)C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190284 | |
Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36805-97-7 | |
Record name | N,N-Dimethylformamide di-tert-butyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36805-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036805977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N,N-Dimethylformamide di-tert-butyl acetal in organic synthesis?
A: this compound serves as a useful reagent for introducing the tert-butyl ester group into a variety of compounds. This is particularly useful for protecting carboxylic acid functionalities in multi-step syntheses. [, ] For example, it's been successfully employed to prepare tert-butyl esters of pyrrole- and indolecarboxylic acids. []
Q2: Can you provide an example of how this compound is used in medicinal chemistry research?
A: In a study focusing on Peroxisome Proliferator-Activated Receptor-γ (PPARγ), researchers utilized this compound to protect the carboxylic acid group of the PPARγ agonist GW7845. [, , ] This protection step was crucial for enabling subsequent radiolabeling with Carbon-11 and facilitating in vivo biodistribution studies. [, , ]
Q3: Is there an alternative method to synthesize this compound?
A: While this compound is commercially available, a novel synthetic method was reported involving an acid-catalyzed transacetalization of the readily accessible N,N-Dimethylformamide dimethyl acetal. [] This method offers a potentially more cost-effective route for researchers. []
Q4: Beyond carboxylic acids, are there other functionalities that this compound can react with?
A: Research indicates that this compound can also be employed to alkylate alcohols. For instance, it was used in the synthesis of 3-O-tert-Butylmorphine by reacting it with 6-O-acetylmorphine, followed by the removal of the 3-(dimethylamino)-2-propenoate group. []
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